molecular formula C13H12F3NO B15060311 N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine

N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine

Cat. No.: B15060311
M. Wt: 255.23 g/mol
InChI Key: BFLHNBLUWKEOGU-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine is an organic compound that features a furan ring substituted with a trifluoromethylphenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Nitro or sulfonated derivatives of the trifluoromethylphenyl group.

Scientific Research Applications

N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the methylamine group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar structure but lacks the furan ring.

    N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group but has a different core structure.

    (4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the furan ring and methylamine group.

Uniqueness

N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine is unique due to the combination of the furan ring, trifluoromethylphenyl group, and methylamine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research.

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

N-methyl-1-[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanamine

InChI

InChI=1S/C13H12F3NO/c1-17-8-11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-7,17H,8H2,1H3

InChI Key

BFLHNBLUWKEOGU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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